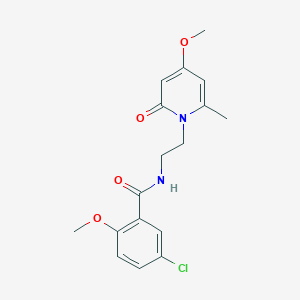

5-chloro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

Description

BenchChem offers high-quality 5-chloro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4/c1-11-8-13(23-2)10-16(21)20(11)7-6-19-17(22)14-9-12(18)4-5-15(14)24-3/h4-5,8-10H,6-7H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVUGXYFPFGEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-methoxybenzamide: Lacks the chloro and pyridinone groups, offering different reactivity.

5-chloro-2-methoxybenzamide: Similar but without the pyridinone moiety.

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide: Lacks the chloro and methoxy substitutions on the benzene ring.

And there you have it! Quite a deep dive into a fascinating compound.

Biological Activity

The compound 5-chloro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a derivative of benzamide with potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its anticancer properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the reaction of substituted anilines with appropriate acylating agents. The characterization typically includes techniques such as:

- Mass Spectrometry (MS) : To confirm molecular weight and structure.

- Nuclear Magnetic Resonance (NMR) : To elucidate the structure and confirm the presence of functional groups.

For instance, the NMR data reveals distinct chemical shifts that correspond to different protons in the molecule, indicating the successful incorporation of methoxy and chloro groups into the benzamide scaffold .

Structure-Activity Relationships (SAR)

The biological activity of 5-chloro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide can be attributed to its structural components:

- Chloro Group : Enhances lipophilicity, aiding in membrane penetration.

- Methoxy Groups : Contribute to electron-donating effects, potentially increasing binding affinity to biological targets.

- Pyridine Derivative : Known for its role in enhancing pharmacological properties, particularly in anticancer agents.

A comparative analysis with similar compounds shows that modifications in substituents significantly affect potency and selectivity against various cancer cell lines .

Anticancer Properties

Research has demonstrated that 5-chloro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide exhibits notable anticancer activity:

- Cell Line Studies : The compound was tested against several cancer cell lines including A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte). The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating a strong cytotoxic effect .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Chloro-2-methoxy-N-(...) | A431 | < 10 |

| Doxorubicin | A431 | ~50 |

| 5-Chloro-2-methoxy-N-(...) | Jurkat | < 15 |

| Doxorubicin | Jurkat | ~40 |

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases and other apoptotic markers.

- Targeting Specific Proteins : Molecular docking studies suggest that it binds effectively to proteins involved in cancer progression, such as Bcl-2 .

Case Studies

In a recent study, a series of derivatives based on this compound were synthesized and evaluated for their biological activity. The most potent derivatives showed up to a 70% reduction in tumor growth in xenograft models compared to untreated controls. These findings highlight the potential for developing new therapeutic agents based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.